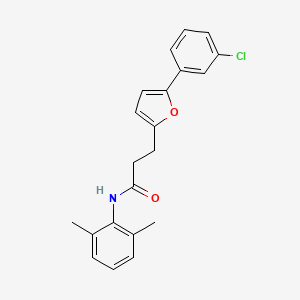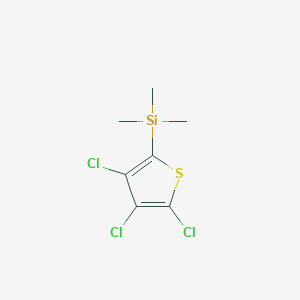![molecular formula C18H18NOP B11941262 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 254888-50-1](/img/structure/B11941262.png)
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with diphenylphosphoryl chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The use of a base, such as triethylamine, can facilitate the reaction by neutralizing the hydrochloric acid formed during the process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracetic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorus atom, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could lead to the formation of simpler bicyclic compounds.
Applications De Recherche Scientifique
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: May be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism by which 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The diphenylphosphoryl group can participate in various chemical reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar bicyclic structure but different functional groups.
Bicyclo[4.1.0]heptenes: A class of compounds with a similar core structure but varying substituents.
Uniqueness
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
254888-50-1 |
|---|---|
Formule moléculaire |
C18H18NOP |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C18H18NOP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-12,17-18H,13-14H2 |
Clé InChI |
ZIWDCXWGUHABIE-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


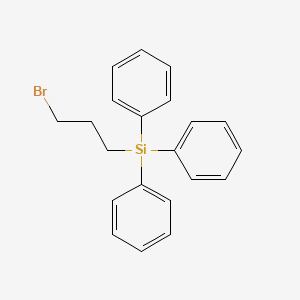
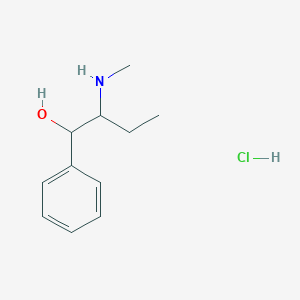
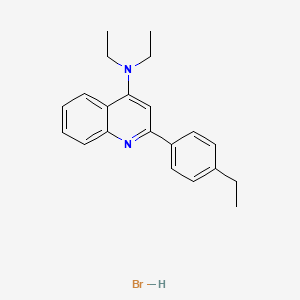
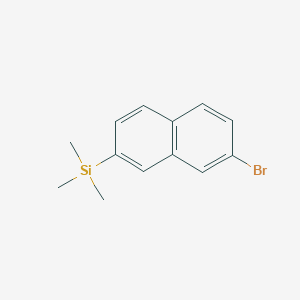
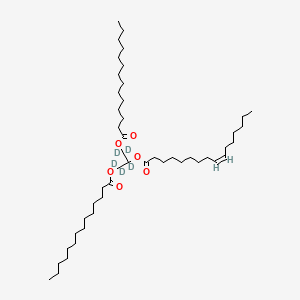

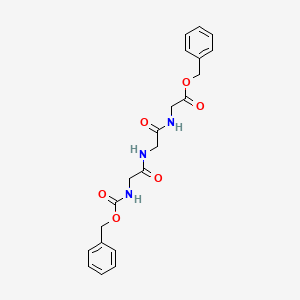
![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)

![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)


